molecular formula C8H8F2O B568050 1-(2,3-Difluorophenyl)ethanol CAS No. 1228690-56-9

1-(2,3-Difluorophenyl)ethanol

Cat. No.: B568050
CAS No.: 1228690-56-9
M. Wt: 158.148
InChI Key: IWMIWBJLOWDKSQ-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The presence of two fluorine atoms on the phenyl ring makes this compound unique and contributes to its distinct chemical properties.

Mechanism of Action

Target of Action

1-(2,3-Difluorophenyl)ethanol is a key chiral intermediate for the synthesis of Ticagrelor , an effective treatment for acute coronary syndromes . The primary target of this compound is the NADPH-dependent carbonyl reductase , which is responsible for the enantioselective reduction of the ketone precursor .

Mode of Action

The compound interacts with its target, the NADPH-dependent carbonyl reductase, to catalyze the reduction of the ketone precursor . This interaction results in the production of the chiral alcohol with excellent stereoselectivity .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the reduction of the ketone precursor . This process is part of the larger metabolic pathway involved in the synthesis of Ticagrelor . The downstream effects of this pathway include the production of Ticagrelor, a potent antiplatelet medication .

Pharmacokinetics

It’s known that the compound is used as an intermediate in the synthesis of ticagrelor , suggesting that its bioavailability and ADME properties would be largely determined by the subsequent steps in the synthesis process.

Result of Action

The result of the action of this compound is the production of a key intermediate for Ticagrelor . This contributes to the overall efficacy of Ticagrelor as an antiplatelet medication .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the enzymatic activity of the NADPH-dependent carbonyl reductase can be affected by factors such as temperature and pH . Additionally, the stability of the compound may be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,3-difluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,3-difluoroacetophenone. This method uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2,3-difluorophenylacetaldehyde using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be further reduced to 2,3-difluorophenylethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Scientific Research Applications

1-(2,3-Difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)ethanol
  • 1-(2,6-Difluorophenyl)ethanol
  • 1-(3,4-Difluorophenyl)ethanol

Comparison: 1-(2,3-Difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(2,3-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIWBJLOWDKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703325
Record name 1-(2,3-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228690-56-9
Record name 1-(2,3-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2′,3′-Difluoroacetophenone (0.337 g, 2.16 mmol) in methanol (15 mL) was treated with sodium borohydride (0.090 g, 2.37 mmol), and the reaction was stirred at room temperature for 30 minutes. The mixture was partitioned between dichloromethane and water, and the organic layer was separated, dried over MgSO4, filtered, and concentrated to give 1-(2,3-difluoro-phenyl)-ethanol.
Quantity
0.337 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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